molecular formula C10H9NO3 B8517404 2-Ethoxybenzoyl isocyanate

2-Ethoxybenzoyl isocyanate

Cat. No.: B8517404
M. Wt: 191.18 g/mol
InChI Key: XFJYNYBCBBQDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxybenzoyl Isocyanate is a specialized aromatic isocyanate intended For Research Use Only. It is not for diagnostic or therapeutic uses. Isocyanates are highly reactive electrophilic building blocks due to the unsaturated carbon in the –N=C=O functional group, making them invaluable in diverse synthetic chemistry and materials science applications . This compound serves as a key reagent in multicomponent reactions (MCRs), enabling the efficient, one-pot synthesis of complex molecular architectures such as substituted ureas and heterocyclic compounds, which are privileged structures in medicinal and agrochemical research . The ureas and heterocycles synthesized from isocyanates are significant in drug discovery for their ability to form stable hydrogen bonds with biological targets, improving ligand-receptor interactions . In polymer science, this compound can be used to develop polyurethanes and polyureas, which are leading elastomers with applications in coatings, adhesives, sealants, foams, and automotive parts . Researchers also utilize isocyanates like this one for the post-synthetic modification of polymers and in the creation of hybrid organic-inorganic materials . As a moisture-sensitive compound, it requires handling under anhydrous conditions. Isocyanates are known respiratory and skin sensitizers, and proper safety protocols must be followed to prevent exposure . While specific published data on this compound is limited, its expected reactivity stems from the general behavior of the isocyanate functional group, offering researchers a versatile tool for constructing valuable chemical products .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-ethoxybenzoyl isocyanate

InChI

InChI=1S/C10H9NO3/c1-2-14-9-6-4-3-5-8(9)10(13)11-7-12/h3-6H,2H2,1H3

InChI Key

XFJYNYBCBBQDIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N=C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethoxybenzoyl Isocyanate

Phosgenation and Its Modern Alternatives in Acyl Isocyanate Synthesis

Phosgenation has historically been a primary method for isocyanate production. However, the extreme toxicity of phosgene (B1210022) gas has necessitated the development of safer alternatives, particularly for the synthesis of acyl isocyanates where classical phosgenation can be inefficient.

Classical Phosgenation Routes from Carboxamides

The industrial synthesis of isocyanates typically involves the reaction of a primary amine with phosgene. wikipedia.orgwikipedia.orggoogle.com This process proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermolyzed to produce the isocyanate and two equivalents of hydrogen chloride. wikipedia.orggoogle.com

However, the direct application of this method to carboxamides, such as 2-ethoxybenzamide, for the synthesis of the corresponding acyl isocyanate is problematic. The reaction of primary amides with phosgene often leads to dehydration, yielding the corresponding nitrile (2-ethoxybenzonitrile in this case) rather than the desired acyl isocyanate. wikipedia.orgnoaa.govchemicalbook.com This competing reaction pathway significantly reduces the efficiency and applicability of classical phosgenation for producing acyl isocyanates from amide precursors.

Utilisation of Phosgene Surrogates (e.g., Oxalyl Chloride) in Acyl Isocyanate Formation

To circumvent the hazards of phosgene and the issue of nitrile formation, phosgene surrogates have been widely adopted for laboratory and industrial synthesis. Oxalyl chloride, in particular, has proven to be a highly effective reagent for the conversion of primary carboxamides into acyl isocyanates. wikipedia.orgacs.orgorgsyn.org

The reaction is general for a variety of aromatic amides and proceeds under relatively mild conditions. acs.orgacs.org The process involves treating the primary amide with oxalyl chloride, which results in the formation of the acyl isocyanate and volatile byproducts (CO, CO₂, and HCl), simplifying product purification. orgsyn.orgwikipedia.org This method is generally more convenient and higher-yielding for acyl isocyanates compared to older methods involving acid chlorides and silver cyanate. orgsyn.org A patent describes reacting oxalyl chloride with hydrohalide or sulphate salts of carboxamides, followed by heating to between 30° and 150° C, to obtain acyl isocyanates in excellent yields under easily controlled conditions. google.com

Another commonly used phosgene surrogate is triphosgene, a solid and therefore safer alternative to gaseous phosgene. orgsyn.orgchemicalbook.com It can be used for the synthesis of various isocyanates from amines and can be adapted for acyl isocyanate preparation. orgsyn.orgchemicalbook.com

Table 1: Synthesis of Acyl Isocyanates using Oxalyl Chloride
Starting AmideReaction ConditionsProductYield (%)Reference
α-ChloroacetamideReflux in ethylene (B1197577) dichloride, 5hα-Chloroacetyl isocyanate65% orgsyn.org
PhenylacetamideReaction with oxalyl chloridePhenylacetyl isocyanate28% google.com
2,6-DifluorobenzamideReaction with oxalyl chloride in 1,2-dichloroethane2,6-Difluorobenzoyl isocyanateHigh Purity google.com
MethacrylamideHeated at 80°-85° CMethacryloyl isocyanate90-100% google.com

Non-Phosgene Synthetic Pathways Towards Isocyanates Relevant to 2-Ethoxybenzoyl Isocyanate

The significant hazards associated with phosgene have spurred extensive research into non-phosgene synthetic routes. nih.govrsc.org These methods often offer improved safety profiles and align better with the principles of green chemistry.

Carbonylation Strategies for Isocyanate Synthesis

Carbonylation reactions, which introduce a carbonyl group into a molecule, represent a powerful phosgene-free alternative for isocyanate synthesis. researchgate.netresearchgate.net Two primary strategies are the reductive carbonylation of nitro compounds and the oxidative carbonylation of amines. researchgate.netacs.org

Reductive Carbonylation : This approach involves reacting a nitroaromatic compound with carbon monoxide (CO) in the presence of a catalyst, typically based on palladium or other Group VIII metals. wikipedia.orgresearchgate.netresearchgate.net This method can directly yield the isocyanate in a single step. nih.govacs.org For the synthesis of this compound, a potential precursor would be 1-ethoxy-2-nitrobenzene. The direct carbonylation of this precursor could theoretically lead to 2-ethoxyphenyl isocyanate, which would then require further steps to introduce the benzoyl group. The direct synthesis of acyl isocyanates via this route is less common and may require forcing conditions. researchgate.net

Oxidative Carbonylation : This method involves the reaction of amines with CO in the presence of an oxidant, such as molecular oxygen. nih.govacs.org This pathway often proceeds through a carbamate (B1207046) intermediate, which is subsequently thermally decomposed to the isocyanate. nih.gov This two-step process generally avoids the use of chlorine, simplifying purification and improving product quality. nih.gov

Green Chemistry Approaches in Isocyanate Preparation

Green chemistry principles encourage the use of less hazardous reagents and the development of more sustainable synthetic processes. rsc.orgresearchgate.net Several non-phosgene methods align with these principles and are relevant to the synthesis of this compound.

Rearrangement Reactions : Classical organic reactions such as the Curtius, Schmidt, and Lossen rearrangements provide phosgene-free pathways to isocyanates from carboxylic acids, acyl azides, or hydroxamic acids, respectively. wikipedia.org The Curtius rearrangement, involving the thermal decomposition of an acyl azide (B81097), is a particularly relevant method. libretexts.orggoogle.com For this compound, this would involve converting 2-ethoxybenzoic acid to 2-ethoxybenzoyl azide, which would then rearrange to the target isocyanate. google.com

Dimethyl Carbonate (DMC) and Urea (B33335) Routes : The reaction of amines with dimethyl carbonate is a greener pathway that produces carbamates, which can then be thermally decomposed to isocyanates. nih.govacs.org This method avoids the toxicity of phosgene and the corrosiveness of HCl. Similarly, routes involving urea can also generate carbamate precursors for isocyanates. nih.govionike.com

Bio-based Feedstocks : A growing area of green chemistry is the use of renewable resources. researchgate.net Research into synthesizing isocyanates from bio-based materials, such as those derived from lignin, is gaining traction as a sustainable alternative to petrochemical feedstocks. chemrxiv.org

Table 2: Comparison of Phosgene-Free Isocyanate Synthesis Routes
MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesReference
Reductive CarbonylationNitro CompoundCO, Catalyst (e.g., Pd)Phosgene-free, direct routeHigh pressure/temperature, toxic CO nih.govresearchgate.netdigitellinc.com
Oxidative CarbonylationAmineCO, O₂, CatalystPhosgene-free, no chlorineExplosive potential of CO/O₂ mixtures nih.govacs.org
Curtius RearrangementAcyl AzideHeat or UV lightPhosgene-free, versatileUse of potentially explosive azides wikipedia.orglibretexts.orggoogle.com
Dimethyl Carbonate (DMC) RouteAmineDMCLow toxicity, no HCl byproductHarsher conditions for aromatic amines nih.govacs.org

Catalytic Enhancements in this compound Synthesis

Catalysis plays a crucial role in improving the efficiency, selectivity, and environmental footprint of isocyanate synthesis. Various catalytic systems have been developed for both phosgene-based and phosgene-free methodologies.

In carbonylation reactions, Group VIII transition metals, particularly palladium complexes, are essential for achieving high yields and selectivity in the reductive carbonylation of nitroaromatics. researchgate.net For the oxidative carbonylation of amines, catalysts based on metals like gold or palladium have been explored. nih.gov

For non-phosgene routes involving the thermal decomposition of carbamates, various catalysts have been investigated to lower the required temperature and improve the yield of the isocyanate product. Metal-based catalysts, especially those containing zinc, are noted for their high activity and cost-effectiveness. nih.gov Acid catalysts, such as Montmorillonite K-10 clay, have also been shown to be effective in the cracking of carbamates to form isocyanates. researchgate.net

In routes involving phosgene surrogates, catalysts can also play a role. For instance, the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.org While this is for a related reaction, it highlights the potential for catalytic enhancement in reactions involving oxalyl chloride. Furthermore, quaternary ammonium (B1175870) halides have been shown to effectively catalyze the reaction between organic halides and metal cyanates to produce isocyanates. google.com The selection of an appropriate catalyst system is critical for optimizing reaction conditions, enhancing product yield, and minimizing side reactions in the synthesis of this compound. nih.gov

Role of Lewis Acids and Organic Bases in Acyl Isocyanate Formation

The formation of acyl isocyanates can be significantly influenced by the presence of acidic or basic catalysts. While an extensive screening of Lewis and Brønsted acid catalysts in some contexts, such as amide formation from aliphatic isocyanates, found them to be less effective than base-catalyzed systems, their role in other isocyanate reactions continues to be explored. researchgate.net For instance, Lewis acidic boranes have been employed in the decarbonylation of isocyanates, indicating their potential to interact with and activate the isocyanate functionality. cardiff.ac.ukresearchgate.net

Organic bases, on the other hand, have demonstrated utility as catalysts in reactions involving isocyanate intermediates. researchgate.net For example, in the context of amido-isocyanates, organic bases can catalyze their cyclization to form oxadiazolones. researchgate.net This suggests that in the synthesis of this compound, the choice between an acidic or basic catalyst would depend on the specific reaction pathway and the desired outcome. The reaction of carboxylic acids with isocyanates to form amides, with the release of carbon dioxide, is a related transformation where the catalytic system is crucial. researchgate.netacs.org

Catalyst TypeGeneral Role in Isocyanate ChemistryPotential Application in this compound Synthesis
Lewis Acids Activation of carbonyl or isocyanate groups; catalysis of decarbonylation reactions. cardiff.ac.ukresearchgate.netMay facilitate the formation of the isocyanate from a suitable precursor by activating a leaving group.
Organic Bases Catalysis of cyclization reactions of isocyanate derivatives; promotion of amide bond formation from isocyanates and carboxylic acids. researchgate.netCould be employed to promote the final isocyanate-forming step or in subsequent reactions of this compound.

Emerging Catalytic Systems for Isocyanate Production

The quest for more sustainable and efficient methods for isocyanate production has led to the development of novel catalytic systems. A significant area of research is the reductive carbonylation of nitroaromatic compounds, which offers a phosgene-free route to isocyanates. researchgate.net Group VIII metal complexes, particularly those based on palladium, have been identified as highly active catalysts for these transformations. researchgate.net The synthesis of isocyanates can also be achieved through the catalytic decomposition of carbamates. researchgate.netnih.gov This approach is part of a two-step non-phosgene process that involves the initial formation of a carbamate from a nitro or amine compound, followed by its thermal decomposition to the isocyanate. nih.gov

Recent advancements have also explored the use of copper(I) catalysis in reactions involving isocyanates, such as the synthesis of dihydropyridine-3-carboxylates from terminal alkynes, isocyanates, and malonates. rsc.org Furthermore, rhodium(III)-catalyzed amidation of C–H bonds with isocyanates presents a modern approach to forming amide linkages. nih.gov While not direct methods for synthesizing this compound itself, these emerging catalytic systems highlight the diverse and evolving strategies available for reactions involving the isocyanate functional group.

Catalytic SystemDescriptionRelevance to Isocyanate Synthesis
Group VIII Metal Complexes (e.g., Palladium) Catalyze the reductive carbonylation of nitroaromatic compounds to isocyanates. researchgate.netOffers a potential phosgene-free pathway to aromatic isocyanates like this compound.
Single-component and Composite Metal Catalysts (e.g., Zinc-based) Used for the catalytic decomposition of carbamates to isocyanates. researchgate.netnih.govProvides a non-phosgene route where a 2-ethoxybenzoyl carbamate precursor would be converted to the target isocyanate.
Copper(I) Catalysts Facilitate multicomponent reactions involving isocyanates to synthesize complex molecules. rsc.orgDemonstrates the utility of copper catalysis in activating and utilizing isocyanates in synthetic transformations.
Rhodium(III) Catalysts Enable the direct amidation of C–H bonds using isocyanates. nih.govRepresents an advanced application of isocyanates, showcasing modern catalytic methods for C-N bond formation.

Mechanistic Investigations of 2 Ethoxybenzoyl Isocyanate Reactivity

Nucleophilic Addition Pathways

The isocyanate group is characterized by a cumulative double bond system, rendering the central carbon atom highly susceptible to attack by nucleophiles. This reactivity forms the basis for its most common and industrially significant reactions, including the formation of urethanes, ureas, and its interaction with water.

Reaction with Hydroxyl Compounds: Urethane (B1682113) Formation Kinetics and Mechanisms

The reaction between an isocyanate and a hydroxyl-containing compound, such as an alcohol or polyol, yields a carbamate (B1207046), commonly known as a urethane linkage. This polyaddition reaction is the cornerstone of polyurethane chemistry. The mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group on the electrophilic carbonyl carbon of the isocyanate. This process can be catalyzed by various compounds, including tertiary amines and organometallic species like dibutyltin (B87310) dilaurate.

The kinetics of urethane formation are significantly influenced by the structure of the alcohol. Primary hydroxyl groups are generally more reactive than secondary hydroxyl groups due to reduced steric hindrance. This difference in reactivity is crucial in processes using polyols with different types of hydroxyl groups, such as glycerol (B35011) or sorbitol. For instance, studies on the reaction of phenyl isocyanate with sorbitol have quantified the differing reactivities of its primary and secondary hydroxyl groups, a principle that extends to reactions involving aroyl isocyanates like 2-ethoxybenzoyl isocyanate.

Table 1: Representative Pseudo-First-Order Rate Constants for the Reaction of Phenyl Isocyanate with Sorbitol Hydroxyl Groups. Data provides a model for the expected differential reactivity of hydroxyl groups with an isocyanate.

Hydroxyl Group Position in SorbitolTypeRelative Rate Constant (k')
OH(6)Primary8.43
OH(1)Primary6.91
OH(5)Secondary1.19
OH(2)Secondary0.98
OH(3)Secondary0.93
OH(4)Secondary0.64

Reaction with Amino Compounds: Urea (B33335) and Polyurea Linkage Formation

Amino compounds, such as primary and secondary amines, are potent nucleophiles that react vigorously with isocyanates to form substituted urea linkages. This reaction is generally much faster than the corresponding reaction with alcohols, as the nitrogen of the amine is more nucleophilic than the oxygen of the alcohol. The reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the isocyanate's carbonyl carbon.

This high reactivity is harnessed in the formation of polyurea polymers, which are known for their rapid curing times, high strength, and durability. The reaction between a diisocyanate and a diamine proceeds quickly to form a robust polymer linked by urea groups. In the context of this compound, reaction with an amine would lead to the formation of an N-(2-ethoxybenzoyl)-N'-substituted urea. The relative reactivity difference is a key consideration in systems containing both hydroxyl and amino functional groups, where the amine-isocyanate reaction will typically dominate.

Table 2: General Reactivity Comparison of Nucleophiles with Isocyanates.

NucleophileProductGeneral Reaction Rate
Primary Aliphatic Amine (R-NH₂)UreaVery Fast
Primary Aromatic Amine (Ar-NH₂)UreaFast
Primary Alcohol (R-CH₂OH)UrethaneModerate
Water (H₂O)Unstable Carbamic Acid → Amine + CO₂Slow
Secondary Alcohol (R₂CHOH)UrethaneSlow
Carboxylic Acid (R-COOH)Unstable Anhydride → Amide + CO₂Very Slow

Interaction with Water: Competitive Reactions and Carbon Dioxide Evolution

The reaction of this compound with water is a significant and often unavoidable side reaction in many applications. Isocyanates react with water in a two-step process. The initial nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid intermediate. This intermediate then readily decomposes, releasing carbon dioxide gas and forming a primary amine corresponding to the isocyanate's organic moiety.

This reaction pathway has two important consequences. First, the evolution of carbon dioxide is the basis for the production of polyurethane foams. Second, the amine generated is highly reactive and can immediately attack another isocyanate molecule to form a stable urea linkage. This subsequent reaction is much faster than the initial reaction with water and competes directly with the desired urethane formation in polyurethane synthesis. The formation of urea linkages can alter the final properties of the polymer, often increasing its rigidity. The presence of moisture is therefore a critical parameter to control during the synthesis of polyurethanes.

Cycloaddition and Cyclization Reactions

Beyond simple nucleophilic additions, the isocyanate moiety can participate in more complex cycloaddition and cyclization reactions, providing pathways to various heterocyclic structures.

[4+2] Cycloaddition Processes Leading to Heterocyclic Frameworks

Aroyl isocyanates, including this compound, can act as dienophiles or heterodienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the N=C bond of the isocyanate group can serve as the 2π-electron component, reacting with a conjugated 4π-electron diene. This process leads to the formation of six-membered heterocyclic rings.

For instance, benzoyl isocyanate has been shown to react with various dienes and enamines to form 1,3-oxazine derivatives. clockss.org Theoretical studies on the reaction between benzoyl isocyanate and certain bicyclic alkenes have shown that [4+2] cycloaddition pathways are energetically favorable, proceeding via asynchronous polar Diels-Alder mechanisms. nih.govacs.org These reactions provide a versatile route for synthesizing complex heterocyclic frameworks from relatively simple precursors. The specific reactivity of this compound in these cycloadditions would be influenced by the electronic and steric effects of the ortho-ethoxy group. Acyl isocyanates can also participate as 1,4-dipoles in formal [4+1] cycloadditions to construct five-membered heterocycles like oxazolones. acs.orgacs.org

Intramolecular Cyclization Pathways

When the isocyanate group is part of a molecule that contains another suitably positioned reactive group, intramolecular cyclization can occur. This process is a powerful method for the synthesis of fused or polycyclic heterocyclic systems. For example, studies on 2-phenylethyl isocyanates have demonstrated that under the influence of strong acids like polyphosphoric acid or Lewis acids, they can undergo intramolecular electrophilic attack on the aromatic ring to yield dihydroisoquinolinones. rsc.org

For a derivative of this compound, if a nucleophilic group were present on a side chain tethered to the aromatic ring, an intramolecular nucleophilic addition to the isocyanate carbon could lead to the formation of a new heterocyclic ring. The specific conditions and the nature of the resulting ring would depend on the length and composition of the tether and the identity of the nucleophile. Furthermore, photochemical conditions can trigger intramolecular cyclization of isocyanides (a related functional group) that bear an o-alkynylaryl group, leading to the formation of quinoline (B57606) derivatives. nih.gov

Polymerization and Oligomerization Mechanisms

The reactivity of the isocyanate group in this compound allows for several polymerization and oligomerization pathways. These reactions are fundamental to the transformation of isocyanate monomers into larger molecular structures. The primary mechanisms include cycloadditions to form dimeric structures and decarboxylation reactions leading to carbodiimides, which can subsequently polymerize.

The dimerization of isocyanates is a well-established process that results in the formation of a four-membered heterocyclic ring system known as a 1,3-diazetidinedione, or uretdione. This reaction is a formal [2+2] cycloaddition between two isocyanate molecules. Aromatic isocyanates, such as this compound, are particularly prone to this dimerization. nih.govpoliuretanos.net

The reaction is typically reversible, and the dimer can dissociate back to the isocyanate monomers at elevated temperatures, often above 150-175°C. nih.govresearchgate.net This thermal reversibility allows uretdiones to be used as "blocked isocyanates," which can generate reactive isocyanate species in situ upon heating. researchgate.net

The dimerization process can occur without a catalyst, but it is significantly accelerated by the presence of base catalysts. nih.gov Highly efficient catalysts for this transformation include tertiary phosphines, such as trialkylphosphines, and pyridines. nih.govjst.go.jp The catalytic activity of pyridine (B92270) derivatives is sensitive to steric hindrance around the nitrogen atom; for instance, 3-methylpyridine (B133936) and 4-methylpyridine (B42270) are more effective catalysts than the more sterically hindered 2-methylpyridine. jst.go.jp The proposed mechanism involves the catalyst activating one isocyanate molecule, which then reacts with a second molecule to form the cyclic dimer.

A significant reaction pathway for isocyanates is their conversion to carbodiimides with the concurrent elimination of carbon dioxide. This transformation is effectively catalyzed by organophosphorus compounds, particularly cyclic phosphine (B1218219) oxides like 1,3-dimethyl-3-phospholene oxide. google.commdpi.com The formation of carbodiimides from isocyanates is a condensation reaction where two isocyanate molecules couple. jchemrev.com

The catalytic mechanism for carbodiimide (B86325) formation has been studied in detail. mdpi.com The process is understood to initiate with a nucleophilic attack by the oxygen atom of the phosphine oxide catalyst on the electrophilic carbonyl carbon of the this compound molecule. mdpi.com This step forms a transient four-membered P–O–C–N ring intermediate. mdpi.com This intermediate is unstable and undergoes rearrangement, followed by reaction with a second molecule of this compound. This subsequent step leads to the formation of the carbodiimide, the release of a molecule of carbon dioxide, and the regeneration of the phosphine oxide catalyst, allowing the catalytic cycle to continue. mdpi.com DFT calculations support this multi-step mechanism and have identified the initial attack of the catalyst on the isocyanate as the rate-determining step. mdpi.com

Derivatization Chemistry and Functional Group Interconversions

The high reactivity of the isocyanate functional group makes this compound a versatile precursor for a variety of derivatives through addition reactions. These transformations allow for the introduction of diverse functional groups, leading to the synthesis of important classes of compounds such as acyl ureas and biurets.

The reaction of an acyl isocyanate with a primary or secondary amine is a direct and efficient method for the synthesis of N,N'-disubstituted or N,N',N'-trisubstituted acyl ureas. reading.ac.ukorganic-chemistry.org This reaction proceeds via a nucleophilic addition mechanism. commonorganicchemistry.com The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group in this compound. This is followed by a proton transfer from the nitrogen to the isocyanate's nitrogen atom, yielding the stable acyl urea product.

This transformation is typically rapid and can be carried out under mild, neutral conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.comrsc.org The reaction is generally high-yielding and tolerates a wide range of functional groups on the amine component, making it a highly versatile method for creating diverse libraries of acyl urea derivatives. reading.ac.ukrsc.org

Amine ReactantChemical Structure of AmineResulting Acyl Urea Product
AnilineC₆H₅NH₂N-(2-Ethoxybenzoyl)-N'-phenylurea
BenzylamineC₆H₅CH₂NH₂N-Benzyl-N'-(2-ethoxybenzoyl)urea
PiperidineC₅H₁₀NH1-(2-Ethoxybenzoyl)-3-piperidinecarboxamide
n-ButylamineCH₃(CH₂)₃NH₂N-Butyl-N'-(2-ethoxybenzoyl)urea

Biuret (B89757) structures are formed through the reaction of an isocyanate with a urea molecule. mdpi.comresearchgate.net This reaction involves the nucleophilic addition of one of the N-H groups of the urea to the carbonyl carbon of the isocyanate. nih.gov For this compound, this means it can react with a pre-existing urea to form an N-acylbiuret.

The reaction typically requires elevated temperatures, often above 100°C, to proceed. researchgate.net The mechanism involves the attack of the urea's nitrogen on the isocyanate's carbonyl carbon, followed by proton transfer to yield the biuret linkage (–NH-CO-NR-CO-NH–). mdpi.comnih.gov This process can continue if other N-H groups are available, potentially leading to the formation of oligo-uret structures. mdpi.com The formation of biurets is a key reaction in polyurethane chemistry, where it can lead to cross-linking if the starting materials are multifunctional. mdpi.com

Urea ReactantChemical Structure of UreaResulting Biuret Product
Urea(NH₂)₂CO1-(2-Ethoxybenzoyl)biuret
N-PhenylureaC₆H₅NHCONH₂1-(2-Ethoxybenzoyl)-5-phenylbiuret
N,N'-DimethylureaCH₃NHCONHCH₃1-(2-Ethoxybenzoyl)-3,5-dimethylbiuret

Advanced Characterization and Structural Elucidation of 2 Ethoxybenzoyl Isocyanate and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For a molecule such as 2-Ethoxybenzoyl isocyanate, both proton (¹H) and carbon-13 (¹³C) NMR would provide a detailed picture of the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethoxy group and the aromatic ring. The ethoxy group would manifest as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a result of spin-spin coupling with each other. The aromatic protons would appear in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns being influenced by the positions of the ethoxy and benzoyl isocyanate groups on the benzene ring. The integration of these signals would correspond to the number of protons in each environment.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~1.4 Triplet 3H -OCH₂CH₃
~4.1 Quartet 2H -OCH₂ CH₃

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the benzoyl group and the carbon of the isocyanate group would be expected to resonate at the downfield end of the spectrum due to their deshielded nature. The aromatic carbons would appear in the mid-range of the spectrum, with the carbon attached to the ethoxy group showing a characteristic upfield shift compared to the other aromatic carbons. The aliphatic carbons of the ethoxy group would be found at the upfield end of the spectrum.

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~15 -OCH₂C H₃
~65 -OC H₂CH₃
~115 - 135 Aromatic Carbons
~150 Aromatic Carbon attached to Oxygen
~165 C =O

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group, typically appearing around 2275-2240 cm⁻¹. Another key absorption would be the stretching vibration of the carbonyl (C=O) group of the benzoyl moiety, which is expected in the region of 1700-1680 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the ethoxy group would also give rise to characteristic bands.

Hypothetical IR Absorption Data for this compound

Frequency (cm⁻¹) Intensity Assignment
~2260 Strong, Sharp -N=C=O Asymmetric Stretch
~1690 Strong C=O Stretch (Benzoyl)
>3000 Medium-Weak Aromatic C-H Stretch
~1600, 1580, 1470 Medium-Weak Aromatic C=C Stretch

Raman spectroscopy provides complementary information to IR spectroscopy. While the isocyanate group often shows a strong band in the Raman spectrum as well, other non-polar bonds can be more readily observed. The symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum. This technique would be particularly useful for studying adducts of this compound, as changes in the vibrational modes upon reaction could be clearly monitored.

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would provide the exact molecular weight. The fragmentation pattern would likely involve the loss of the isocyanate group (NCO), the ethoxy group (OC₂H₅), or the entire ethoxybenzoyl moiety. High-resolution mass spectrometry would allow for the determination of the elemental composition of the parent ion and its fragments. When this compound forms adducts, for instance with proteins, mass spectrometry can be used to identify the modified species and the site of adduction. nih.gov

Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z Possible Fragment
191 [M]⁺ (Molecular Ion)
149 [M - NCO]⁺
146 [M - OC₂H₅]⁺
121 [C₆H₄CO]⁺
105 [C₆H₅CO]⁺

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For both this compound, if it can be crystallized, and its crystalline adducts, this method provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure and the arrangement of molecules within a crystal lattice. Although a crystal structure for this compound itself is not available, the analysis of its adducts can provide significant insight into its reactive behavior and the resulting molecular geometries. A pertinent analogue for understanding the adducts of benzoyl isocyanates is N-Benzoyl-N'-phenylurea, which is formed from the reaction of benzoyl isocyanate and aniline.

The crystal structure of N-Benzoyl-N'-phenylurea has been determined and reveals key features that are likely to be present in adducts of this compound nih.govwikipedia.org. The molecular conformation is significantly influenced by a strong intramolecular hydrogen bond between the N-H group of the urea (B33335) and the carbonyl oxygen of the benzoyl group, which forms a pseudo-six-membered ring nih.govwikipedia.org. This intramolecular interaction imparts a degree of planarity to the molecule.

The crystallographic data for N-Benzoyl-N'-phenylurea is summarized in the table below. Such data allows for the precise determination of the unit cell dimensions and the symmetry of the crystal lattice. For adducts of this compound, similar analyses would be expected to reveal the influence of the ethoxy substituent on the crystal packing, potentially leading to different intermolecular interactions and packing motifs.

Crystallographic Data for N-Benzoyl-N'-phenylurea nih.gov
ParameterValue
Chemical FormulaC₁₄H₁₂N₂O₂
Molecular Weight240.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.5641(8)
b (Å)4.6564(3)
c (Å)21.1029(15)
β (°)128.716(4)
Volume (ų)1193.31(15)
Z4
Temperature (K)150

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used for the identification of crystalline phases. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific material and crystalline form. This technique is particularly valuable for the routine characterization of bulk crystalline samples and for identifying different polymorphs (different crystalline forms of the same compound).

For this compound and its adducts, PXRD would be employed to:

Confirm Crystalline Identity: By comparing the experimental powder pattern to a calculated pattern from single-crystal data (if available) or to a standard reference pattern, the identity and purity of a crystalline batch can be verified.

Identify Polymorphs: Different polymorphs of a compound can exhibit distinct physical properties. PXRD is a primary tool for identifying and differentiating between these forms.

Monitor Phase Transformations: The technique can be used to study changes in the crystalline phase as a function of temperature, pressure, or humidity.

The analysis of urea derivatives by PXRD has shown that characteristic interplanar spacings can be used to identify complex formation. The powder pattern of a urea complex is distinctly different from that of pure urea, and the relative intensities of the diffraction peaks can be used to assess the stability of such complexes cambridge.org. For adducts of this compound, PXRD would be a critical quality control tool to ensure phase purity and consistency between batches.

Gas electron diffraction (GED) is a technique used to determine the molecular structure of volatile compounds in the gas phase, free from the influence of intermolecular forces present in the solid state wikipedia.org. This method provides information about bond lengths, bond angles, and the conformational preferences of molecules.

While no GED data exists for this compound, studies on related compounds, such as 2-halobenzoyl chlorides, offer valuable insights into the likely gas-phase behavior of acyl halides with ortho-substituents researchgate.net. These studies have shown that 2-halobenzoyl chlorides exist as a mixture of two stable non-planar conformers: anti and gauche, with the anti conformer being the lower in energy.

The conformational preference is determined by the dihedral angle between the benzene ring and the carbonyl group. For this compound, it is expected that the molecule would also exhibit conformational isomerism in the gas phase, arising from the rotation around the C(aryl)-C(carbonyl) bond and the C(aryl)-O(ethoxy) bond. The presence of the ethoxy group at the ortho position would likely lead to a non-planar arrangement to minimize steric hindrance.

A GED study of this compound would aim to determine the precise geometric parameters, such as the C=O, N=C, and C-O bond lengths, as well as the key bond angles and dihedral angles that define the molecular shape. This experimental data, often complemented by high-level quantum chemical calculations, would provide a detailed picture of the molecule's intrinsic geometry and conformational landscape in the absence of crystal packing forces.

Computational Chemistry and Theoretical Modeling of 2 Ethoxybenzoyl Isocyanate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic reactivity of 2-ethoxybenzoyl isocyanate. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for studying the conformational preferences and energy minimization of this compound.

The conformational landscape of this compound is primarily determined by the rotational freedom around the C(aroyl)-C(carbonyl), C(carbonyl)-N(isocyanate), and the C-O bonds of the ethoxy group. DFT calculations can be employed to perform a potential energy surface scan by systematically rotating these dihedral angles to identify stable conformers (local minima) and the transition states connecting them.

Energy minimization, or geometry optimization, is a standard DFT procedure to find the lowest energy arrangement of atoms in a molecule. For this compound, this would involve starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates until a stationary point on the potential energy surface is reached. The resulting optimized geometry corresponds to a stable conformation of the molecule.

Computational MethodBasis SetProperty CalculatedTypical Finding for Aromatic Isocyanates
B3LYP6-311++G(d,p)Optimized GeometryPlanar or near-planar arrangement of the benzoyl group.
M06-2X6-311++G(d,p)Relative Conformational EnergiesIdentification of the global minimum energy conformer.
B3LYP6-311++G(d,p)Vibrational FrequenciesCharacteristic N=C=O asymmetric stretching frequency around 2250 cm-1.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation, which can be important for accurate predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are built upon the Hartree-Fock method to include electron correlation. nist.gov These methods are more computationally expensive than DFT but can provide higher accuracy for properties like reaction energies and barrier heights. For a molecule like this compound, these high-accuracy methods could be used to benchmark the results from more computationally efficient methods like DFT or to obtain highly reliable predictions for specific properties of interest.

MethodDescriptionApplication to this compound
Hartree-Fock (HF)Mean-field approximation, neglects electron correlation. nist.govProvides a qualitative picture of the electronic structure and a starting point for more advanced methods.
Møller-Plesset Perturbation Theory (MP2)Includes electron correlation at the second-order of perturbation theory. nist.govImproved accuracy for reaction energies and intermolecular interactions compared to HF.
Coupled Cluster (CCSD(T))"Gold standard" for high-accuracy calculations on small to medium-sized molecules.Highly accurate predictions of thermochemical data and reaction barriers.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nsf.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in various environments, such as in solution or in the solid state.

For this compound, MD simulations can be used to explore its conformational landscape in a dynamic sense, revealing how the molecule transitions between different stable conformations at a given temperature. This can provide a more realistic picture of its behavior compared to static quantum chemical calculations. Furthermore, MD simulations can be employed to study the interactions of this compound with solvent molecules or other reactants, which is crucial for understanding its reactivity in a condensed phase.

In Silico Studies of Reaction Mechanisms and Transition States

In silico studies of reaction mechanisms involve using computational methods to map out the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and rate of the reaction.

For this compound, a highly reactive molecule, in silico studies can be used to investigate its reactions with various nucleophiles, such as alcohols, amines, and water. By locating the transition state structures for these reactions, the activation energies can be calculated, providing a quantitative measure of the reaction rate. This information is invaluable for understanding the reactivity of this compound and for designing new synthetic methodologies. Computational studies can elucidate the pathways of reactions such as cycloadditions. chemrxiv.org

Cheminformatics and Machine Learning in Isocyanate Research

Cheminformatics involves the use of computational and informational techniques to a wide range of problems in the field of chemistry. eujournal.org In the context of isocyanate research, cheminformatics tools can be used to build and analyze large databases of isocyanate compounds, identify structure-property relationships, and predict the properties of new, unsynthesized molecules.

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in chemical research. cmu.edu For isocyanates, ML models can be trained on existing experimental or computational data to predict various properties, such as reactivity, toxicity, or performance in specific applications like polyurethane formation. nih.govfrontiersin.org These models can then be used to rapidly screen large virtual libraries of isocyanate compounds to identify promising candidates for further investigation, thereby accelerating the discovery and development of new materials. longdom.org

Applications of 2 Ethoxybenzoyl Isocyanate in Modern Synthetic Chemistry and Materials Science

Construction of Diverse Heterocyclic Systems

Acyl isocyanates, including 2-Ethoxybenzoyl isocyanate, are potent electrophiles that can participate in various cycloaddition and cyclization reactions to form heterocyclic structures. These reactions are fundamental in medicinal chemistry and materials science for creating novel molecular frameworks.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolopyrimidines, Oxadiazines)

The synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery and agrochemical research. Isocyanates are key building blocks in these syntheses. In theory, this compound can react with appropriate substrates containing multiple nucleophilic sites to construct complex ring systems.

However, a detailed review of current scientific literature reveals a lack of specific examples detailing the use of this compound in the synthesis of pyrrolopyrimidines. While the general reaction of isocyanates with aminopyrroles can lead to pyrrolopyrimidine cores, specific studies employing the 2-ethoxybenzoyl variant are not prominently documented. semanticscholar.org

Similarly, the construction of oxadiazine rings can involve isocyanate precursors. medjchem.com For instance, the [4+2] cycloaddition of a benzoyl isocyanate with a suitable diene system can yield a 1,3,5-oxadiazine derivative. Despite the established reactivity of the parent benzoyl isocyanate, specific research detailing the application of this compound for the synthesis of oxadiazines is not readily found in published literature.

Intermediate for Other Complex Organic Molecules

Isocyanates are well-known reactive intermediates in several key organic reactions, such as the Curtius, Hofmann, and Lossen rearrangements, which transform carboxylic acid derivatives into amines via an isocyanate intermediate. doubtnut.comaskfilo.comdoubtnut.com In these cases, the isocyanate is typically generated in situ and consumed in the next step of the reaction.

As a stable, isolable reagent, this compound can serve as a synthetic equivalent for a 2-ethoxybenzoyl-substituted amine or urea (B33335) functionality. Its reaction with nucleophiles like alcohols, amines, and thiols provides a straightforward route to the corresponding carbamates, ureas, and thiocarbamates. These reactions are highly efficient and predictable. While this reactivity makes it a potentially useful intermediate for introducing the 2-ethoxybenzoyl moiety into larger, more complex molecules, specific, multi-step syntheses of named complex organic molecules that cite the use of this compound as a key intermediate are not extensively reported in the literature.

Tailored Polymer and Material Development

The high reactivity of the isocyanate group is widely exploited in polymer chemistry for creating a diverse range of materials, from rigid foams to flexible elastomers and durable coatings.

Integration into Polyurethane and Polyurea Formulations

Polyurethanes and polyureas are major classes of polymers formed by the step-growth polymerization of diisocyanates with polyols and polyamines, respectively. nih.govepo.org In these systems, monofunctional isocyanates like this compound can play a critical role as chain terminators or molecular weight regulators. By reacting with a growing polymer chain, it introduces a non-reactive end-group, effectively capping the chain and controlling the final molecular weight of the polymer. This control is crucial for tailoring the mechanical and thermal properties of the final material.

Although the principle is well-established, specific industrial or academic polyurethane or polyurea formulations that utilize this compound for this purpose are not widely documented. Its use would likely be confined to specialty polymers where the introduction of a terminal 2-ethoxybenzoyl group is desired to impart specific properties, such as altered solubility, specific surface interactions, or compatibility with other components in a blend.

Functionalization of Polymers with Side-Chain Isocyanate Groups

Attaching functional groups to the side chains of a polymer is a powerful strategy for modifying its properties post-polymerization. While methods exist to create polymers with pendant isocyanate groups, the direct grafting of this compound onto a pre-existing polymer is not a common approach. More typically, a monomer containing an isocyanate group is copolymerized to introduce the functionality along the polymer backbone. google.com

Theoretically, a polymer with nucleophilic side chains (e.g., hydroxyl or amine groups) could be functionalized by reacting it with this compound. This would attach 2-ethoxybenzoyl-carbamate or -urea moieties to the side chains. However, specific research demonstrating this application for this compound is not present in the available literature.

Development of Blocked Isocyanate Systems for Controlled Reactivity

One of the major challenges in using isocyanates is their high reactivity, particularly with moisture. To overcome this, blocked isocyanates are developed. wikipedia.org In these systems, the isocyanate group is reversibly reacted with a "blocking agent" to form a stable adduct. core.ac.uk This blocked isocyanate is unreactive at ambient temperatures but regenerates the highly reactive isocyanate group upon heating to a specific "deblocking" temperature. mdpi.com This allows for the formulation of stable one-component (1K) systems that cure only when heated. googleapis.com

This compound can be converted into a blocked isocyanate using various blocking agents. The choice of blocking agent determines the deblocking temperature and, therefore, the curing conditions of the final formulation. This allows for precise control over the reaction, which is critical in applications like coatings and adhesives. mdpi.com

The table below summarizes common blocking agents and their typical deblocking temperature ranges, which would be applicable for creating blocked systems from this compound.

Blocking AgentChemical ClassTypical Deblocking Temperature Range (°C)
Diethyl malonateActive Methylene Compound110 - 120
Methyl ethyl ketoxime (MEKO)Oxime140 - 160
3,5-Dimethylpyrazole (DMP)Pyrazole110 - 120
ε-CaprolactamLactam160 - 180
PhenolPhenol150 - 160

Data represents general temperature ranges for isocyanate deblocking and can vary based on the specific isocyanate structure and catalyst used.

By selecting an appropriate blocking agent, a formulation containing blocked this compound could be designed to cure at a specific temperature, enabling its use in heat-activated adhesive systems or specialty coatings.

Role in Agrochemical and Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of biologically active compounds, particularly in the agrochemical and pharmaceutical industries. The isocyanate moiety readily reacts with nucleophiles like amines to form urea derivatives, which are central to the structure of many active ingredients.

Precursor for Insecticides (e.g., Benzoyl Ureas)

Benzoyl isocyanates are fundamental precursors in the synthesis of benzoylphenyl ureas (BPUs), a significant class of insecticides that act as insect growth regulators. curresweb.comnih.gov These compounds function by inhibiting the synthesis of chitin, a vital component of the insect exoskeleton, thereby disrupting the molting process. nih.gov

The core synthesis involves the reaction of a substituted benzoyl isocyanate, such as this compound, with an appropriately substituted aniline. The electrophilic carbon of the isocyanate group is attacked by the nucleophilic amine, leading to the formation of the characteristic N-benzoyl-N'-phenylurea linkage. This reaction is typically high-yielding and efficient. nih.gov While many commercialized BPUs feature halogen substitutions on the benzoyl ring (e.g., Diflubenzuron, Triflumuron), the fundamental reaction pathway remains the same, highlighting the role of benzoyl isocyanates as the key electrophilic partner in the synthesis. curresweb.com

Table 1: Examples of Commercial Benzoyl Urea Insecticides

Compound NameStructure of Benzoyl MoietyStructure of Aniline Moiety
Diflubenzuron2,6-Difluorobenzoyl4-Chlorophenyl
Triflumuron2-Chlorobenzoyl4-(Trifluoromethoxy)phenyl
Lufenuron2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzoyl2,6-Difluorophenyl
Novaluron2-Chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)benzoyl3-Chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl

This table showcases representative structures within the benzoyl urea class of insecticides, illustrating the diversity of substitutions used in commercial products.

Synthesis of Compounds with Specific Pharmacological Activities (e.g., 5-HT3 antagonists)

In pharmaceutical chemistry, this compound is a key intermediate for synthesizing compounds with potent and specific biological activities. A prominent example is its use in the creation of 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor is a neurotransmitter-gated ion channel involved in various physiological processes, and its antagonists are clinically important, particularly as antiemetics. acs.orgnih.gov

Research has shown that a series of benzoylureas act as powerful 5-HT3 antagonists. nih.gov Specifically, analogues that are ortho-substituted with an alkoxy group on the benzoyl ring exhibit high potency, often similar to or greater than standard drugs like ondansetron. nih.gov The synthesis of these compounds involves the reaction of a 2-alkoxybenzoyl isocyanate, such as this compound, with various bicyclic amines. acs.org

Table 2: Structure-Activity Relationship of ortho-Alkoxybenzoyl Ureas as 5-HT3 Antagonists

ortho-Substituent (Alkoxy Group)Relative PotencyKey Structural Feature
MethoxyHighPlanar, hydrogen-bonded tricyclic-like system
EthoxyHighPlanar, hydrogen-bonded tricyclic-like system
PropoxyHighPlanar, hydrogen-bonded tricyclic-like system
CyclopropylmethoxyVery HighPlanar, hydrogen-bonded tricyclic-like system

Data derived from studies on (2-alkoxybenzoyl)ureas. The ortho-alkoxy group is critical for forming a planar, hydrogen-bonded system that mimics an aromatic ring found in other 5-HT3 antagonists. nih.govacs.org

The presence of the 2-ethoxy group is not merely a structural component but is crucial for the molecule's conformation and activity. NMR and X-ray crystallography studies have revealed that these ortho-alkoxy compounds adopt a planar, hydrogen-bonded, tricyclic-like ring system. nih.gov This specific conformation allows the central hydrogen-bonded ring to mimic an aromatic ring present in other known 5-HT3 antagonists, leading to high-affinity binding to the receptor. nih.govacs.org

Catalytic Strategies in 2 Ethoxybenzoyl Isocyanate Transformations

Catalyst Design for Selective Isocyanate Reactivity

The design of catalysts for isocyanate reactions is focused on achieving high selectivity, particularly in competitive reaction environments. A primary challenge in many applications, such as the formation of polyurethanes, is the undesired reaction of isocyanates with water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide gas. researchgate.net This side reaction consumes the isocyanate, can cause foaming in polymer applications, and alters the stoichiometry of the reacting system. paint.orgadhesivesmag.com Therefore, an ideal catalyst should selectively promote the reaction between the isocyanate and the intended nucleophile (e.g., an alcohol or amine) over the reaction with water. paint.orgwernerblank.com

Catalyst design strategies often focus on the mechanism of catalysis. For instance, organometallic compounds and tertiary amines are common catalysts for the isocyanate-hydroxyl reaction. adhesivesmag.com The selectivity of these catalysts can vary significantly. Dibutyltin (B87310) dilaurate (DBTDL), a widely used catalyst, is known for its high efficiency but poor selectivity, as it catalyzes both the isocyanate-hydroxyl and isocyanate-water reactions. adhesivesmag.comwernerblank.com

Recent research has focused on developing more selective catalysts. Zirconium-based catalysts, such as zirconium diketonates, have demonstrated unusually high selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction. paint.orgwernerblank.com The proposed mechanism for these catalysts involves the activation of the hydroxyl group through an insertion mechanism, which is preferred over the reaction with water. wernerblank.com This high selectivity results in reduced gassing, longer pot life, and improved properties in applications like two-component waterborne polyurethane coatings. paint.org

Another approach involves the use of mixed-metal catalysts, such as bismuth-zinc (Bi-Zn) systems. nih.govunito.it These combinations are explored as less toxic alternatives to traditional mercury or tin catalysts. nih.govunito.it By adjusting the ratio of the two metals, the catalytic activity and selectivity can be fine-tuned to achieve a desirable reaction profile, balancing the polymerization kinetics while preventing side reactions. nih.gov

The table below summarizes key characteristics of different catalyst types designed for selective isocyanate reactivity.

Catalyst TypeExamplesKey FeaturesApplication Focus
Organotin Compounds Dibutyltin dilaurate (DBTDL)High catalytic activity, but low selectivity (catalyzes water reaction). adhesivesmag.comwernerblank.comGeneral polyurethane and coatings applications where water contamination is minimal. adhesivesmag.com
Zirconium Chelates Zirconium(IV) acetylacetonateHigh selectivity for isocyanate-hydroxyl reaction over isocyanate-water reaction. paint.orgwernerblank.comTwo-component waterborne polyurethane coatings. paint.org
Mixed-Metal Systems Bismuth neodecanoate / Zinc neodecanoate (Bi/Zn)Non-toxic alternative to mercury/tin; tunable reactivity by adjusting metal ratio. nih.govunito.itSustainable polyurethane formulations, encapsulation of optoelectronics. nih.govnih.gov

Organometallic Catalysis in Urethane (B1682113) and Urea (B33335) Formation

Organometallic compounds are among the most effective and widely used catalysts for the synthesis of urethanes (from isocyanates and alcohols) and ureas (from isocyanates and amines). adhesivesmag.com The choice of catalyst can significantly influence reaction rates and the properties of the final product.

For urethane formation, organotin compounds like dibutyltin dilaurate (DBTDL) have historically been prevalent due to their high efficiency. adhesivesmag.comnih.gov The catalytic mechanism is believed to involve the formation of an alkoxide complex between the organotin catalyst and the alcohol. nih.govresearchgate.net This complex then reacts with the isocyanate in an insertion step to form the urethane and regenerate the active catalyst. nih.gov However, due to the toxicity and environmental concerns associated with organotin compounds, there is a significant drive to find alternatives. adhesivesmag.comwernerblank.com

Other organometallic catalysts based on titanium, zirconium, hafnium, aluminum, and iron have been developed. google.com For example, titanium alkoxides like titanium tetraisopropoxide are effective catalysts for urethane formation. google.com Zirconium diketonates, as mentioned previously, offer high selectivity and are particularly useful in water-containing systems. paint.orgwernerblank.com Bismuth and zinc carboxylates are also gaining prominence as eco-friendly alternatives. nih.govunito.it

In urea formation, the reaction between an isocyanate and an amine is generally faster than the corresponding reaction with an alcohol and often does not require catalysis. However, catalysts can be employed to control the reaction rate. More advanced organometallic systems have been developed for novel urea syntheses. For instance, copper-catalyzed methods have been reported for generating unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines under mild conditions. mdpi.comnih.gov This process involves the insertion of the isocyanide into a copper-nitrogen bond. mdpi.com

The following table provides an overview of various organometallic catalysts used in urethane and urea formation.

Metal CenterCatalyst Example(s)Target ReactionKey Characteristics
Tin Dibutyltin dilaurate (DBTDL)Urethane FormationHighly active but not selective; subject to increasing regulation. adhesivesmag.comnih.gov
Zirconium Zirconium(IV) acetylacetonateUrethane FormationHighly selective for alcohol reaction over water; good for waterborne systems. paint.orgwernerblank.com
Titanium Titanium tetraisopropoxideUrethane FormationEffective catalyst for isocyanate-hydroxyl reactions. google.com
Bismuth/Zinc Bismuth/Zinc carboxylatesUrethane FormationEnvironmentally friendlier alternatives to tin and mercury catalysts. nih.govunito.it
Copper Copper(I) acetate (B1210297) (CuOAc)Urea Synthesis (from isocyanides)Catalyzes the formation of unsymmetrical ureas from isocyanides and hydroxylamines. mdpi.comnih.gov

Organic Catalysis in Isocyanate Reactions (e.g., DMAP, N-methylimidazole)

In addition to organometallic compounds, organic molecules, particularly tertiary amines and other Lewis bases, are effective catalysts for various isocyanate transformations. These catalysts are generally less toxic than many heavy metal catalysts and offer different reactivity profiles.

Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly used in polyurethane production. researchgate.net They function as nucleophilic catalysts, activating the isocyanate group towards reaction with nucleophiles like alcohols or water.

More specialized organic catalysts have been developed for specific transformations. N-methylimidazole (NMI) has been shown to be an efficient catalyst for the synthesis of carbamates from isocyanate intermediates. nih.gov In the context of the Lossen rearrangement, which generates an isocyanate from a hydroxamic acid, NMI rapidly catalyzes the subsequent reaction of the isocyanate with an alcohol to form the corresponding carbamate (B1207046), minimizing the formation of undesired dimeric side products. nih.gov Similarly, 4-Dimethylaminopyridine (DMAP) also demonstrates high catalytic activity for this conversion. nih.gov

Other strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to provide very rapid catalysis of thiol-isocyanate reactions to form thiocarbamates, achieving nearly complete conversion in minutes at low catalyst loadings. usm.edu

The table below highlights some common organic catalysts and their roles in isocyanate reactions.

CatalystAbbreviationClassCatalyzed Reaction
N-methylimidazole NMILewis Base / Tertiary AmineIsocyanate + Alcohol → Carbamate. nih.gov
4-Dimethylaminopyridine DMAPLewis Base / Tertiary AmineIsocyanate + Alcohol → Carbamate. nih.gov
1,4-Diazabicyclo[2.2.2]octane DABCOTertiary AmineIsocyanate + Alcohol/Water → Urethane/Urea. researchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene DBUAmidine BaseIsocyanate + Thiol → Thiocarbamate. usm.edu

Catalysis in Isocyanate Polymerization and Trimerization

Beyond the formation of urethanes and ureas, isocyanates can undergo self-addition reactions, primarily polymerization and cyclotrimerization. These reactions are highly dependent on catalysis to proceed efficiently and selectively.

Cyclotrimerization is a reaction where three isocyanate molecules react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. tue.nlutwente.nl This reaction is widely used in the polyurethane industry to introduce cross-links into the polymer network, which enhances thermal stability, mechanical properties, and chemical resistance. tue.nlresearchgate.net A vast array of catalysts has been developed for isocyanate trimerization, which can be broadly categorized into Lewis bases and metal-containing compounds. tue.nlresearchgate.net

Lewis basic catalysts include tertiary amines, phosphines, and N-heterocyclic carbenes. tue.nlresearchgate.net Metal-containing catalysts are also diverse, with effective systems based on aluminum, calcium, tin, and other metals having been reported. researchgate.net For example, specific aluminum complexes have been shown to be highly effective and selective for the trimerization of various isocyanates, producing the isocyanurate trimer with essentially quantitative conversion and minimal side products. researchgate.net

Isocyanate polymerization leads to the formation of polyisocyanates (nylon-1), which are rigid-rod polymers. This process is distinct from the more common polyurethane synthesis. The polymerization of isocyanates can be catalyzed by certain organometallic complexes. For instance, the polymerization of n-butyl isocyanate has been achieved at low temperatures using specific catalysts, while at higher temperatures, the same catalysts can selectively promote trimerization. tue.nl

The table below lists representative catalysts for isocyanate trimerization.

Catalyst ClassSpecific Example(s)Isocyanate TypeKey Feature
Metal-Containing Aluminum Salpy ComplexesAlkyl, Aryl, Di-isocyanatesHigh activity and selectivity for cyclotrimer formation. researchgate.net
Metal-Containing Calcium complex with phenolate/pyridine (B92270) donorsAromatic IsocyanatesEfficient for cyclotrimerization under mild conditions. researchgate.net
Lewis Bases Tertiary Amines (e.g., DABCO) with co-catalystsAromatic IsocyanatesWell-known catalytic system for trimerization. google.com
Lewis Bases N-Heterocyclic Carbenes (NHCs)Various IsocyanatesPotent catalysts for cyclotrimerization. researchgate.net
Quaternary Ammonium (B1175870) Salts N-hydroxyalkyl quaternary ammonium carboxylatesOrganic IsocyanatesPromote polymerization and condensation reactions. google.com

Emerging Research Frontiers and Future Perspectives for 2 Ethoxybenzoyl Isocyanate

Sustainable Synthesis and Utilization Approaches

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, and the synthesis of isocyanates is no exception. rsc.org Historically, the production of isocyanates has relied heavily on the use of phosgene (B1210022), a highly toxic and hazardous reagent. rsc.orgdoxuchem.com Consequently, a major research thrust is the development of phosgene-free routes to isocyanates like 2-ethoxybenzoyl isocyanate.

Phosgene-Free Synthetic Routes:

Emerging sustainable methods for isocyanate synthesis that could be applied to this compound include:

The Curtius Rearrangement: This reaction offers a "greener" pathway by starting from carboxylic azides, which undergo thermal or photochemical decomposition to yield the isocyanate. libretexts.org This method avoids the use of phosgene entirely.

The Urea (B33335) Process: This approach utilizes cost-effective and readily available starting materials like urea, alcohols, and amines to synthesize carbamates, which are then decomposed to produce isocyanates. acs.orgnih.gov The byproducts, alcohol and ammonia, can be recycled, making it a "zero emission" process in principle. acs.orgnih.gov

The Dimethyl Carbonate (DMC) Method: Dimethyl carbonate is an environmentally benign reagent that can serve as a substitute for phosgene in carbonylation reactions. acs.orgnih.gov This process is noted for its lack of chloride ions, which reduces equipment corrosion and simplifies purification. acs.orgnih.gov

Reductive Carbonylation of Nitro Compounds: This two-step process involves the conversion of nitro compounds to carbamates, followed by thermal decomposition to the isocyanate. nih.gov While this method often relies on transition metal catalysts, ongoing research is focused on developing recyclable heterogeneous catalysts to improve its sustainability. nih.gov

Bio-based Feedstocks:

The following table summarizes potential sustainable synthesis routes for isocyanates:

Synthesis MethodKey FeaturesPotential for this compound
Curtius Rearrangement Phosgene-free, uses carboxylic azides. libretexts.orgApplicable if the corresponding carboxylic azide (B81097) can be synthesized from a bio-based precursor.
Urea Process Uses urea, alcohols, and amines; potential for "zero emission". acs.orgnih.govFeasible, leveraging the principles of circular economy by recycling byproducts.
Dimethyl Carbonate (DMC) Method Eco-friendly reagent, avoids chloride ions. acs.orgnih.govA promising green alternative to traditional phosgenation.
Reductive Carbonylation Converts nitro compounds to isocyanates via carbamates. nih.govCould be adapted, with a focus on developing sustainable catalysts.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The high reactivity of isocyanates necessitates precise control over reaction conditions to ensure desired product formation and minimize side reactions. Traditional offline analytical methods can be time-consuming and may not provide a true representation of the reaction as it occurs. mt.com In this context, advanced spectroscopic techniques have emerged as powerful tools for real-time, in-situ monitoring of reactions involving this compound. researchgate.netazom.com

In-situ Fourier Transform Infrared (FTIR) Spectroscopy:

Mid-infrared (mid-IR) spectroscopy is particularly well-suited for monitoring isocyanate reactions due to the strong and distinct absorption band of the asymmetrical N=C=O stretch, which typically appears between 2250 and 2285 cm⁻¹. researchgate.net This peak is often well-isolated from other spectral features, allowing for straightforward and robust quantification of the isocyanate concentration over time. researchgate.net

By employing fiber-optic attenuated total reflectance (ATR) probes, it is possible to monitor the reaction directly within the reaction vessel. mt.comresearchgate.net This provides a continuous stream of data on the disappearance of the this compound reactant and the appearance of product-related peaks, such as the urethane (B1682113) C=O stretch around 1700 cm⁻¹. researchgate.net This real-time data allows for precise determination of reaction kinetics, endpoints, and the potential formation of intermediates. mt.comresearchgate.net

Raman Spectroscopy:

Raman spectroscopy offers a complementary in-situ monitoring technique. aiche.org Like FTIR, it can track the progress of the reaction by monitoring the characteristic vibrational bands of the reactants and products. aiche.org Raman spectroscopy is often less sensitive to water than FTIR, which can be an advantage in certain reaction systems.

The data below illustrates the typical spectroscopic regions of interest for monitoring a reaction with this compound:

Spectroscopic TechniqueKey Vibrational ModeWavenumber (cm⁻¹)Application in Real-time Monitoring
FTIR Spectroscopy Isocyanate (N=C=O) stretch2250 - 2285 researchgate.netTracks the consumption of this compound. researchgate.net
Urethane (C=O) stretch~1700 researchgate.netMonitors the formation of polyurethane products. researchgate.net
Raman Spectroscopy Isocyanate (N=C=O) stretchCorrelates with FTIR dataProvides complementary information on reactant and product concentrations. aiche.org

Computational Prediction and Design of Novel Isocyanate-Based Materials

Computational chemistry has become an indispensable tool in modern materials science, enabling the prediction of molecular properties and the rational design of new materials before their synthesis in the lab. researchgate.netmit.edu For this compound, computational methods can provide valuable insights into its reactivity and potential applications.

Density Functional Theory (DFT):

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. scispace.comrsc.org For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths and angles. scispace.com

Predict Spectroscopic Properties: Calculate vibrational frequencies that can be correlated with experimental FTIR and Raman spectra, aiding in their interpretation. rsc.org

Analyze Reactivity: By examining the frontier molecular orbitals (HOMO and LUMO), it is possible to predict the molecule's electrophilic and nucleophilic character, providing insights into its reactivity with different co-reactants. rsc.org The molecular electrostatic potential map can further identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack. rsc.org

Designing Novel Materials:

The predictive power of computational methods allows researchers to screen virtual libraries of molecules based on this compound. researchgate.netcecam.org For instance, by computationally modeling the interaction of this compound with various polyols, it is possible to predict the properties of the resulting polyurethanes, such as their thermal stability, mechanical strength, and phase separation behavior. mdpi.com This in-silico approach can accelerate the discovery of new materials with tailored properties for specific applications.

The following table outlines the key applications of computational methods for studying this compound:

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Electronic structure calculation. scispace.comrsc.orgMolecular geometry, vibrational frequencies, HOMO-LUMO energies, electrostatic potential. scispace.comrsc.org
Molecular Dynamics (MD) Simulation of molecular motion.Polymer chain dynamics, glass transition temperature, mechanical properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid method for large systems.Reaction mechanisms in complex environments, enzyme catalysis.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The products derived from this compound, particularly ureas and urethanes, contain functional groups that are excellent candidates for directing self-assembly processes.

Hydrogen Bonding and Self-Assembly:

The N-H and C=O groups in urethane and urea linkages are capable of forming strong hydrogen bonds. mdpi.com These directional interactions can lead to the spontaneous organization of molecules into well-defined, higher-order structures. rwth-aachen.de By carefully designing the molecular architecture of polymers derived from this compound, it is possible to control the self-assembly process to create novel materials.

For example, the introduction of this compound into a polymer backbone can influence its self-assembly behavior due to the specific steric and electronic properties of the ethoxybenzoyl group. This could lead to the formation of:

Self-Assembled Micelles and Nanoparticles: In aqueous environments, amphiphilic block copolymers containing segments derived from this compound could self-assemble into micelles or nanoparticles for applications in drug delivery. rsc.org

Supramolecular Gels: Low molecular weight gelators derived from this compound could form fibrous networks through hydrogen bonding, entrapping solvent molecules to create supramolecular gels. rwth-aachen.de

Self-Healing Materials: The reversible nature of hydrogen bonds can be exploited to create self-healing polyurethanes. mdpi.com When the material is damaged, the hydrogen bonds can reform, restoring the material's integrity. The structure of the isocyanate plays a crucial role in the self-healing properties. mdpi.com

The table below details the key non-covalent interactions and their potential applications in the context of this compound derivatives:

Non-Covalent InteractionDriving ForcePotential Supramolecular StructurePotential Application
Hydrogen Bonding Interaction between N-H and C=O groups. mdpi.comFibrous networks, lamellar structures.Supramolecular gels, self-healing materials. mdpi.comrwth-aachen.de
π-π Stacking Interaction between aromatic rings.Ordered stacks of molecules.Organic electronics, sensors.
Hydrophobic Interactions Segregation of nonpolar groups from water.Micelles, vesicles. rsc.orgDrug delivery, encapsulation. rsc.org

Q & A

Q. What analytical methods are recommended for determining the purity of 2-ethoxybenzoyl isocyanate during synthesis?

Gas chromatography (GC) is a robust method for assessing purity. Indirect GC analysis, which quantifies unreacted derivatization agents (e.g., n-dibutylamine, n-DBA) instead of the isocyanate itself, minimizes issues with moisture sensitivity and thermal lability . Direct GC requires volatile and thermally stable derivatives, but indirect methods offer broader applicability and better precision through electronic integration and internal standards .

Q. How should researchers design experiments to optimize reaction conditions for synthesizing this compound derivatives?

Use factorial experimental designs to evaluate critical parameters such as reactant ratios, solvent polarity, and temperature. For example, a 2³ factorial design was applied in epoxy/isocyanate reactions to study mechanical properties, where factors included epoxy/isocyanate ratios and flexibilizer concentrations . Statistical tools like ANOVA can identify significant variables and interactions.

Q. What parameters define the "isocyanate index" in polymer synthesis involving this compound?

The isocyanate index is calculated as the molar ratio of isocyanate (-NCO) groups to hydroxyl (-OH) groups in the reaction system. A value >1.0 indicates excess isocyanate, which ensures complete crosslinking. This parameter is critical for tuning polymer properties like elasticity and thermal stability .

Advanced Research Questions

Q. How can microreactor systems improve kinetic studies of this compound reactions with alcohols?

Microreactors enable precise control of temperature, residence time, and mixing, allowing accurate measurement of activation energies (e.g., 30–52 kJ·mol⁻¹ for phenyl isocyanate-alcohol reactions). Solvent effects and catalysis can be systematically studied by varying flow rates and reagent concentrations . This method reduces experimental uncertainty compared to batch reactors.

Q. What strategies resolve contradictions in analytical data when quantifying trace isocyanate degradation products?

Combine high-performance liquid chromatography (HPLC) with fluorescence detection for high sensitivity (reporting limit: 0.02 µg). Cross-validate results using indirect GC and mass spectrometry (MS) to distinguish co-eluting impurities. For example, discrepancies in thermal degradation profiles can arise from side reactions with moisture, requiring inert atmospheric controls .

Q. How should researchers address conflicting biological activity data for this compound derivatives?

Use orthogonal assays (e.g., antimicrobial disc diffusion vs. enzyme inhibition) to confirm activity. For instance, methyl isocyanate studies revealed that indirect exposure (e.g., dermal contact during cleanup) can skew toxicity results, necessitating strict exposure controls . Dose-response curves and cytotoxicity controls (e.g., MTT assays) help isolate specific effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Implement biological monitoring (e.g., urine sampling for isocyanate metabolites) alongside engineering controls (fume hoods, closed systems). Informed consent protocols should clarify the purpose of exposure monitoring and data usage . Personal protective equipment (PPE) must include nitrile gloves and air-purifying respirators due to the compound’s reactivity with skin and respiratory tissues .

Methodological Notes

  • Data Collection : Use UKAS-accredited laboratories for isocyanate analysis to ensure compliance with occupational exposure limits (e.g., 0.02 µg reporting limit) .
  • Ethical Reporting : Adhere to ethical guidelines for chemical safety data, including transparency in analytical limitations (e.g., potential co-elution in GC) and conflict-of-interest disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.